6-Cyclopropanecarbonylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6H,4-5H2,(H2,10,11) |
InChI Key |
NHILJPYFFYTCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=NC(=CC=C2)N |
Origin of Product |
United States |
The Case for 6 Cyclopropanecarbonylpyridin 2 Amine
Rationale for the Investigation of this compound and its Derivatives
The rationale for investigating this compound and its derivatives is rooted in the synergistic potential of its constituent parts. The pyridine core provides a well-established platform for biological activity and a point for synthetic diversification. The cyclopropylcarbonyl moiety introduces a combination of conformational constraint and metabolic stability, which can enhance the potency and pharmacokinetic properties of the molecule. The 2-amino group offers a crucial site for hydrogen bonding and can be further functionalized to modulate the compound's properties or to attach it to other molecular fragments.
The specific arrangement of these groups in this compound suggests its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The juxtaposition of the electron-donating amino group and the electron-withdrawing cyclopropylcarbonyl group on the pyridine ring is expected to influence its electronic properties and reactivity in interesting ways.
Overview of Current Research Gaps and Opportunities Pertaining to this compound
Despite the clear rationale for its investigation, a survey of the scientific literature reveals a significant research gap concerning this compound itself. While extensive research exists on its individual components, there is a lack of published studies focusing specifically on the synthesis, properties, and applications of this particular compound.
This presents a clear opportunity for further research. Key areas for investigation include:
Synthesis: Development of efficient and scalable synthetic routes to this compound and its derivatives.
Characterization: Detailed spectroscopic and crystallographic analysis to understand its structural and electronic properties.
Reactivity: Exploration of its chemical reactivity, particularly at the amine and carbonyl functionalities, to assess its utility as a synthetic intermediate.
Biological Screening: Evaluation of its biological activity across a range of assays to identify potential therapeutic applications.
The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with valuable properties and applications, thereby filling a notable void in the current landscape of chemical research.
Retrosynthetic Analysis of the this compound Core Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. advancechemjournal.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of disconnections of chemical bonds. For this compound, the primary disconnections are at the C-C bond between the pyridine ring and the carbonyl group, and the C-N bond of the amine group.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Late-stage introduction of the cyclopropylcarbonyl moiety. This approach disconnects the acyl group from the pyridine ring. The key intermediate is a 2-aminopyridine (B139424) derivative, which can be acylated at the 6-position. This strategy relies on achieving high regioselectivity in the functionalization of the pyridine ring. The 2-aminopyridine itself can be derived from a pyridine through amination or constructed via ring-forming reactions. nih.govresearchgate.net
Pathway B: Construction of the pyridine ring with the acyl group already in place. This strategy involves building the 2-aminopyridine ring onto a precursor that already contains the cyclopropanecarbonyl group. This could involve a cycloaddition reaction or a condensation reaction of appropriate fragments. For instance, a multicomponent reaction could assemble the substituted pyridine ring in a single step. rsc.orgmdpi.com
These pathways are not mutually exclusive and offer different advantages and challenges concerning starting material availability, reaction efficiency, and control of selectivity.
Development of Novel Synthetic Routes to this compound
The development of new synthetic routes is driven by the need for efficiency, selectivity, and sustainability. For this compound, this involves exploring advanced methods for functionalizing the pyridine core, forming the cyclopropane ring, and introducing the key functional groups.
Achieving regioselective functionalization of the pyridine ring, particularly at the C6 position of a 2-substituted pyridine, is a significant synthetic challenge. Several strategies have been developed to address this:
Directed ortho-Metalation (DoM): The amino group at the C2 position can direct metalation (lithiation, for example) to the C3 position. To achieve C6 functionalization, a blocking group at C3 or a different directing group might be necessary. Alternatively, starting with a pyridine N-oxide can alter the electronic properties of the ring and direct substitution to the C2 and C6 positions. A two-step protocol using pyridine N-oxides can yield 2-aminopyridines with high regioselectivity under mild conditions. morressier.com
Halogen-Dance Reactions and Cross-Coupling: Starting with a dihalopyridine allows for selective metal-halogen exchange followed by reaction with an electrophile. For instance, a 2-amino-6-bromopyridine (B113427) could be a key intermediate. The bromine at the C6 position can then be used in a variety of cross-coupling reactions to introduce the cyclopropanecarbonyl group.
C-H Activation: Direct C-H activation at the C6 position of a 2-aminopyridine derivative is an atom-economical approach. Palladium-catalyzed C6-selective C-H acylation of 2-pyridones (which can be converted to 2-aminopyridines) with aldehydes has been reported, offering a direct route to 6-acylpyridines. researchgate.net
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | Uses a directing group to guide metalation to a specific position. | High regioselectivity. | Requires specific directing groups; often requires cryogenic temperatures. |
| Halogen-Dance and Cross-Coupling | Utilizes halogenated pyridines for selective functionalization. | Well-established and versatile. | Requires pre-functionalized starting materials. |
| C-H Activation | Directly functionalizes a C-H bond. | Atom-economical and efficient. | Can be challenging to control regioselectivity; may require specific directing groups. |
The formation of the cyclopropane ring is a critical step in the synthesis. Several methods are available for cyclopropanation, some of which allow for stereocontrol. wikipedia.org
Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene to a cyclopropane. For the synthesis of this compound, this would likely involve the cyclopropanation of a 6-(propenoyl)pyridin-2-amine precursor.
Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide to convert an α,β-unsaturated ketone to a cyclopropyl (B3062369) ketone. This is a highly effective method for the synthesis of donor-acceptor cyclopropanes. nih.gov The reaction proceeds via a nucleophilic conjugate addition followed by intramolecular cyclization.
Transition Metal-Catalyzed Cyclopropanation: Diazo compounds can be used as carbene precursors in the presence of a transition metal catalyst (e.g., copper, rhodium, palladium) to cyclopropanate alkenes. These methods can often be made highly stereoselective through the use of chiral ligands.
Intramolecular Cyclization: Cyclopropanes can also be formed through intramolecular nucleophilic substitution reactions of γ-halo ketones or similar substrates.
| Method | Reagents | Key Intermediate | Stereoselectivity |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | α,β-Unsaturated alkene | Generally syn-addition, can be directed by hydroxyl groups. |
| Corey-Chaykovsky Reaction | Sulfur ylide | α,β-Unsaturated ketone | Can be diastereoselective. |
| Metal-Catalyzed Cyclopropanation | Diazo compound, metal catalyst | Alkene | Can be highly enantioselective with chiral catalysts. |
| Intramolecular Cyclization | Base | γ-Halo ketone | Dependent on substrate stereochemistry. |
The introduction of the carbonyl and amine functionalities onto the pyridine ring can be achieved through various methods.
Amine Group Introduction: The Chichibabin reaction allows for the direct amination of pyridine using sodium amide, though it often suffers from harsh conditions and lack of regioselectivity. A more modern and milder approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) at the 2-position of the pyridine ring with an amine source. Multicomponent reactions offer an efficient way to construct the 2-aminopyridine scaffold in a single step from simple precursors. nih.gov
Carbonyl Group Introduction: The carbonyl group can be introduced via Friedel-Crafts acylation, though this is often difficult with electron-deficient pyridine rings. A more common approach is the reaction of an organometallic pyridine derivative (e.g., a pyridyllithium or pyridyl Grignard reagent) with a cyclopropanecarbonyl electrophile, such as cyclopropanecarbonyl chloride or a cyclopropanecarboxylic ester. Alternatively, palladium-catalyzed carbonylation reactions can be employed.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency.
Transition metal catalysis is particularly valuable for constructing the this compound framework.
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, or Negishi couplings can be used to form the C-C bond between the pyridine ring and the cyclopropylcarbonyl moiety. For example, a 2-amino-6-halopyridine could be coupled with a cyclopropylcarbonyl organometallic reagent. Palladium catalysis is also effective for the ring-opening of aryl cyclopropyl ketones, which could be a consideration in analog synthesis. rsc.org
Iron-Catalyzed Cycloadditions: Iron complexes have been shown to catalyze the [2+2+2] cycloaddition of terminal alkynes and cyanamides to produce 4,6-disubstituted 2-aminopyridines with high regioselectivity. nih.gov This approach could potentially be adapted to incorporate a cyclopropyl-containing alkyne to build the desired core structure.
Rhodium and Cobalt-Catalyzed C-H Activation: Rhodium and cobalt catalysts are known to promote C-H activation and functionalization. For instance, Co(III)-catalyzed C6-selective C-H activation of 2-pyridones has been reported, which could be a key step in a synthetic route. researchgate.net
| Metal Catalyst | Reaction Type | Bond Formed | Key Advantages |
|---|---|---|---|
| Palladium | Cross-Coupling (e.g., Suzuki) | Pyridine-C(O) | High functional group tolerance, well-established. |
| Iron | [2+2+2] Cycloaddition | Pyridine ring formation | High regioselectivity, use of an earth-abundant metal. |
| Rhodium/Cobalt | C-H Activation/Functionalization | Pyridine-C(O) | Atom-economical, direct functionalization. |
Organocatalytic and Biocatalytic Strategies for Enantioselective Synthesis
While organocatalytic routes for analogous structures exist, biocatalysis has emerged as a powerful tool for the enantioselective synthesis of key chiral synthons that are structural components of this compound analogs. d-nb.infobeilstein-journals.org These strategies primarily focus on two areas: the stereoselective formation of the cyclopropane ring and the asymmetric synthesis of chiral amines from ketone precursors. nih.govresearchgate.net
Chemoenzymatic strategies have been developed for the highly diastereo- and enantioselective construction of cyclopropyl ketones, which are versatile building blocks. rochester.edu An engineered variant of sperm whale myoglobin, for instance, has been shown to catalyze the cyclopropanation of olefins with a diazoketone carbene donor. acs.org This biocatalyst exhibits a broad substrate scope, accommodating various vinylarenes and diazoketone derivatives, and consistently produces chiral cyclopropane rings, which are recognized as key pharmacophores in numerous pharmaceuticals. rochester.eduacs.org The reactions can be performed on a preparative scale, yielding optically active cyclopropyl ketones with high stereoselectivity. rochester.edu
Another significant biocatalytic approach involves the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net Through techniques like substrate walking, modeling, and directed evolution, enzymes with marginal initial activity can be engineered into highly efficient and specific biocatalysts. researchgate.net This method allows for the direct amination of a ketone, providing an enantiomerically pure amine that can be a crucial component of a target analog. researchgate.net The maturation of this technology offers an efficient, economical, and environmentally favorable alternative to traditional chemical methods for producing chiral amines. nih.gov
| Strategy | Enzyme Class | Precursor Type | Transformation | Key Advantage | Reference |
|---|---|---|---|---|---|
| Asymmetric Cyclopropanation | Engineered Myoglobin | Vinylarene & Diazoketone | Olefin Cyclopropanation | High diastereo- and enantioselectivity for chiral cyclopropyl ketones. | rochester.eduacs.org |
| Asymmetric Amination | Engineered Transaminase | Prochiral Ketone | Reductive Amination | Direct synthesis of enantiopure amines, avoiding resolution. | nih.govresearchgate.net |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound necessitates the optimization of reaction conditions to ensure high yields, purity, and process safety. A critical part of the molecule is the 2-amino-6-substituted pyridine core. Traditional methods for producing 2-aminopyridines, such as direct amination with ammonia (B1221849) or sodium amide (Tschitschibabin reaction), often require harsh conditions like high temperatures (200-500 °C) and pressures (up to 250 bar), which pose safety and cost challenges for large-scale production. google.com
Modern synthetic processes favor milder, more efficient, and safer routes. An effective, scalable method for preparing 2-aminopyridine derivatives involves a two-step sequence starting from a readily available precursor like 2,6-dichloropyridine. google.com The first step is a nucleophilic substitution with hydrazine (B178648) monohydrate to form a 2-hydrazino-6-chloropyridine intermediate. This reaction is typically high-yielding and proceeds under relatively mild conditions. The subsequent step involves the reduction of the hydrazino group to an amino group. While various reducing agents can be used, catalytic hydrogenation with Raney nickel is particularly effective, yielding the desired 2-aminopyridine derivative with high purity (>98%) under mild temperature and pressure conditions. google.com This method avoids the handling of hazardous reagents like sodium amide and the extreme conditions of high-pressure amination. google.comgoogle.com
Furthermore, process optimization can involve the use of modern techniques such as microwave-assisted synthesis. For the creation of related pyridine cores, microwave irradiation in one-pot, solvent-free reactions has been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. semanticscholar.org
| Method | Starting Material | Key Reagents | Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Direct Amination | α-Substituted Pyridine | Ammonia / Sodium Amide | High Temp (250-500°C), High Pressure (30-190 bar) | Direct but requires harsh conditions and safety measures. | google.com |
| Hydrazinolysis & Reduction | 2,6-Dichloropyridine | 1. Hydrazine Hydrate (B1144303) 2. H₂ / Raney Ni | Mild Temp (10-35°C for reduction) | Milder conditions, high purity (>98%), safer for scale-up. | google.com |
| Microwave-Assisted Synthesis | Aldehyde, Ketone, Malononitrile (B47326) | Ammonium (B1175870) Acetate | Microwave irradiation, solvent-free | Short reaction times, high yields, environmentally friendly. | semanticscholar.org |
Synthetic Access to Key Precursors and Advanced Intermediates
The efficient construction of this compound relies on the ready availability of key precursors and advanced intermediates. The synthesis can be approached convergently, typically by coupling an activated cyclopropane derivative with a pre-functionalized 2-aminopyridine ring.
A crucial intermediate is 2-amino-6-chloropyridine. This compound is readily prepared from commercial 2,6-dichloropyridine. The synthesis involves a regioselective nucleophilic aromatic substitution with hydrazine hydrate, followed by reduction of the resulting 2-hydrazino-6-chloropyridine intermediate. This provides a versatile building block where the chloro-substituent can be used for subsequent coupling reactions.
Another important class of precursors are 2-amino-3-cyanopyridines, which serve as highly reactive intermediates for the synthesis of diverse heterocyclic systems. researchgate.net These compounds can be synthesized through multicomponent, one-pot reactions. semanticscholar.orgscispace.com A common method involves the condensation of a methyl ketone, an aromatic aldehyde, malononitrile, and ammonium acetate. semanticscholar.orgscispace.com This approach allows for the rapid assembly of the polysubstituted pyridine core. The cyano group is particularly useful as it can be hydrolyzed to a carboxylic acid or react with organometallic reagents, such as a cyclopropyl Grignard reagent, to form the desired ketone moiety.
The cyclopropanecarbonyl group itself can be introduced using standard acylation methods, for example, by reacting 2-amino-6-lithiopyridine with cyclopropanecarbonyl chloride or by a palladium-catalyzed coupling reaction between an organometallic pyridine species and an activated cyclopropane derivative. Alternatively, intermediates like 6-cyclopropyl-pyridine-2-carbaldehyde represent advanced precursors that can be converted to the final target molecule. google.com
| Precursor/Intermediate | Typical Starting Material(s) | Synthetic Method | Reference |
|---|---|---|---|
| 2-Amino-6-chloropyridine | 2,6-Dichloropyridine | Reaction with hydrazine hydrate followed by reduction. | |
| 2-Amino-3-cyanopyridine derivatives | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | One-pot multicomponent condensation reaction. | semanticscholar.orgscispace.com |
| (Aryl)cyclopropyl ketones | 2-Hydroxychalcones | Corey-Chaykovsky reaction or similar cyclopropanation. | nih.gov |
| 6-Cyclopropyl-pyridine-2-carbaldehyde | Substituted Pyridine | Multistep synthesis involving functional group interconversion. | google.com |
Advanced Structural Characterization and Spectroscopic Elucidation of Novel 6 Cyclopropanecarbonylpyridin 2 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds in solution. One-dimensional (¹H and ¹³C) NMR spectra provide initial information on the chemical environment and connectivity of atoms. For 6-Cyclopropanecarbonylpyridin-2-amine (B6205000), the ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the amine protons, and the protons of the cyclopropyl (B3062369) group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom, including the carbonyl carbon and the carbons of the two ring systems.
Hypothetical ¹H and ¹³C NMR Data for this compound: The following table contains representative chemical shift values based on analyses of similar structural motifs.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring | ||
| C2 | - | 159.5 |
| C3 | 7.55 (d) | 110.2 |
| C4 | 7.70 (t) | 139.0 |
| C5 | 6.80 (d) | 108.5 |
| C6 | - | 151.0 |
| Amine Group | ||
| NH₂ | 6.50 (s, broad) | - |
| Cyclopropylcarbonyl Group | ||
| C=O | - | 205.0 |
| CH (cyclopropyl) | 2.60 (m) | 18.0 |
| CH₂ (cyclopropyl, cis) | 1.25 (m) | 12.5 |
| CH₂ (cyclopropyl, trans) | 1.10 (m) | 12.5 |
Note: Chemical shifts are referenced to a standard solvent signal. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet).
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of complex structures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between the adjacent protons on the pyridine ring (H3, H4, H5) and within the cyclopropyl ring system, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique allows for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the cyclopropyl protons to the carbonyl carbon and from the pyridine proton at position 5 (H5) to the carbon at position 6 (C6), confirming the attachment point of the acyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial proximity between the cyclopropyl protons and the pyridine proton at position 5, helping to define the preferred orientation of the cyclopropylcarbonyl substituent relative to the pyridine ring.
Key Hypothetical HMBC Correlations:
| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |
| H5 (Pyridine) | C3, C6 | Confirms pyridine ring structure and C6 substitution. |
| CH (Cyclopropyl) | C=O | Connects cyclopropyl ring to the carbonyl group. |
| H5 (Pyridine) | C=O | Confirms attachment of the entire acyl group to C6. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. researchgate.netnih.gov For this compound (C₉H₁₀N₂O), HRMS analysis, typically using electrospray ionization (ESI), would yield a highly precise mass for the protonated molecule [M+H]⁺. This experimental value is then compared to the calculated exact mass for the proposed formula. Agreement within a few parts per million (ppm) provides strong evidence for the molecular formula and rules out other potential compositions with the same nominal mass.
Example HRMS Data:
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Calculated Exact Mass [M+H]⁺ | 163.0866 Da |
| Measured Exact Mass [M+H]⁺ | 163.0864 Da |
| Mass Error | -1.2 ppm |
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.commdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the molecule's preferred conformation in the solid state. researchgate.netresearchgate.net For a derivative of this compound, X-ray analysis would confirm the planarity of the pyridine ring and the geometry of the cyclopropyl group. nih.gov Furthermore, it would elucidate the dihedral angle between the plane of the pyridine ring and the carbonyl group, defining the substituent's orientation. The analysis also reveals intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement. researchgate.net For chiral derivatives, this method can be used to determine the absolute configuration of stereocenters unambiguously.
Hypothetical Crystallographic Data Table for a Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.88 |
| b (Å) | 7.67 |
| c (Å) | 13.85 |
| β (°) | 105.2 |
| Volume (ų) | 1728.1 |
| Key Bond Length (C=O) | 1.22 Å |
| Key Bond Angle (C5-C6-C=O) | 119.5° |
| Intermolecular Interaction | N-H···N Hydrogen Bond |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com The spectra serve as a molecular fingerprint and are highly useful for structural confirmation. nih.govnih.goveurjchem.com
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. A strong absorption band around 1670-1690 cm⁻¹ would be indicative of the aryl ketone C=O stretch. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. cdnsciencepub.commdpi.com Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations and non-polar bonds that may be weak or inactive in the IR spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Scissoring | 1590 - 1650 |
| Carbonyl (C=O) | Stretch | 1670 - 1690 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Cyclopropyl (C-H) | Stretch | ~3050 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Stereochemical Assignment
For derivatives of this compound that are chiral, chiroptical spectroscopy techniques are essential for studying their stereochemical properties in solution. rsc.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, at the absorption bands of the chromophores near the stereocenter(s). The sign and intensity of these Cotton effects are characteristic of a specific enantiomer, making CD an excellent tool for determining enantiomeric purity and assigning absolute configuration, often through comparison with theoretically calculated spectra. rsc.orgacs.org
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD, it provides complementary stereochemical information.
The application of these techniques is crucial for chiral derivatives, for instance, where substitution on the cyclopropyl ring creates one or more stereocenters. The resulting chiroptical spectra provide a unique signature for each enantiomer, enabling both qualitative and quantitative analysis of stereoisomeric mixtures. aps.org
Computational and Theoretical Chemistry Investigations of 6 Cyclopropanecarbonylpyridin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-Cyclopropanecarbonylpyridin-2-amine (B6205000), DFT calculations can predict its most stable three-dimensional shape or conformation. The molecule possesses rotational freedom around the single bonds connecting the pyridine (B92270) ring to the carbonyl group and the carbonyl group to the cyclopropyl (B3062369) ring.
DFT studies would involve optimizing the geometry of various possible rotamers (conformers that differ by rotation about single bonds) to find the one with the lowest electronic energy. Key dihedral angles, such as the one defined by the pyridine ring plane and the carbonyl group plane, would be systematically varied. It is anticipated that the most stable conformation would feature a near-planar arrangement between the pyridine ring and the carbonyl group to maximize π-conjugation, which enhances electronic stability. However, steric hindrance between the cyclopropyl group and the pyridine ring could lead to a twisted conformation. DFT calculations would precisely quantify the energy differences between these conformations, providing insight into the molecule's flexibility and preferred shape. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, particularly on the nitrogen atom of the amino group and the π-system of the ring.
LUMO: This orbital indicates the region most likely to accept an electron. The LUMO is anticipated to be centered on the carbonyl group and the pyridine ring, as the carbonyl group is electron-withdrawing.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and more reactive. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.net
Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas, such as the carbonyl oxygen and the pyridine nitrogen, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor, like the hydrogen atoms of the amino group, making them sites for nucleophilic interaction.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Localization | Implied Reactivity |
|---|---|---|
| HOMO | Electron-rich aminopyridine ring, amino group nitrogen | Nucleophilic character, site of oxidation |
| LUMO | Electron-deficient carbonyl group and pyridine ring | Electrophilic character, site of reduction |
| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While DFT can identify stable, low-energy conformations, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and bonds by applying the principles of classical mechanics. For this compound, a simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions.
Over the course of the simulation (often spanning nanoseconds to microseconds), the molecule would explore a range of conformations. rsc.orgtandfonline.com Analysis of the MD trajectory would reveal:
Conformational Landscapes: By plotting key dihedral angles or distances, one can visualize the accessible conformational states and the energy barriers between them. This provides a more complete picture than static DFT calculations.
Flexibility: MD simulations can identify which parts of the molecule are rigid and which are flexible. The cyclopropyl-carbonyl-pyridine linkage is expected to be the most flexible region.
Solvent Interactions: The simulation would show how water molecules interact with the compound, for instance, by forming hydrogen bonds with the amino group and the carbonyl oxygen.
Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations
Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For synthetic transformations involving this compound, such as the acylation of the amino group or reactions at the pyridine ring, DFT can be used to map out the entire reaction pathway. nih.gov
This involves:
Optimizing Geometries: Calculating the structures of reactants, intermediates, and products.
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides critical insight into the bond-making and bond-breaking processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
For instance, in the Chichibabin amination reaction to synthesize 2-aminopyridines, theoretical studies can elucidate the favorability of nucleophilic attack at different positions on the pyridine ring. nih.gov
Computational Assessment of Molecular Descriptors Relevant to Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.govresearchgate.net Computational methods are used to calculate a wide range of molecular descriptors for this compound that could be relevant for its potential use as a pharmaceutical agent.
These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, specific shape indices.
Topological: Connectivity indices that describe how atoms are bonded.
Physicochemical: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors.
These descriptors are essential for building predictive QSAR models, which can help in designing new derivatives with improved activity or properties. nih.gov For example, studies on aminopyridine-based kinase inhibitors have successfully used such descriptors to build models that predict inhibitory activity. nih.govnih.gov
Table 2: Key Molecular Descriptors for Structure-Activity Relationship (SAR) Studies
| Descriptor Type | Example Descriptors | Relevance to Biological Activity |
|---|---|---|
| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility |
| Electronic | Dipole Moment, HOMO/LUMO energies | Receptor binding interactions, reactivity |
| Steric/Topological | Molecular Weight, Wiener Index | Size and shape complementarity with target |
| Structural | H-bond donors/acceptors, Rotatable bonds | Binding affinity, conformational flexibility |
In Silico Ligand-Target Interactions: Docking and Molecular Modeling Studies (Pre-Clinical)
If this compound is being investigated as a potential drug, molecular docking is a key computational technique to predict how it might bind to a biological target, such as a protein kinase or receptor. nih.govresearchgate.net Aminopyridine derivatives are known to be inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK) and Janus kinase 2 (JAK2). tandfonline.comnih.gov
The docking process involves:
Defining the Target: Obtaining a 3D structure of the target protein, usually from X-ray crystallography or cryo-electron microscopy.
Placing the Ligand: Using a docking algorithm to place the 3D structure of this compound into the active site of the target protein in various possible orientations and conformations.
Scoring: Evaluating each potential binding pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
Docking studies can reveal crucial binding interactions, such as hydrogen bonds between the amino group or carbonyl oxygen of the ligand and amino acid residues in the protein's active site. nih.gov For instance, the amino group of a 2-aminopyridine scaffold often forms a key hydrogen bond with the "hinge" region of a kinase active site. These insights are critical for understanding the mechanism of action and for designing more potent and selective inhibitors. tandfonline.com
Chemical Reactivity and Mechanistic Studies of 6 Cyclopropanecarbonylpyridin 2 Amine Transformations
Investigation of Cyclopropane (B1198618) Ring Reactivity and Transformations
The cyclopropane ring in 6-cyclopropanecarbonylpyridin-2-amine (B6205000) is activated towards ring-opening reactions due to the presence of both an electron-donating group (the 2-aminopyridyl moiety) and an electron-withdrawing group (the carbonyl group). This "donor-acceptor" arrangement polarizes the cyclopropane bonds, making them susceptible to nucleophilic attack. researchgate.netscispace.com
Nucleophilic Ring-Opening Reactions
The donor-acceptor nature of the cyclopropane ring in this compound facilitates its cleavage by various nucleophiles. researchgate.net This reactivity is a common feature of cyclopropanes substituted with both electron-donating and electron-withdrawing groups. The reaction typically proceeds via a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the formation of a 1,3-difunctionalized open-chain product. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions.
For instance, treatment with soft nucleophiles, often in the presence of a Lewis acid catalyst, can lead to the opening of the three-membered ring. researchgate.net The 2-aminopyridyl group serves as the donor, while the carbonyl group acts as the acceptor, facilitating the polarization of the C-C bonds within the cyclopropane ring.
A general representation of this process is depicted in the following reaction scheme:
Scheme 1: General Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane
| Reactant | Reagent | Product |
| Donor-Acceptor Cyclopropane | Nucleophile (Nu⁻) | 1,3-Difunctionalized Product |
In the context of this compound, the nucleophilic attack would likely occur at the carbon atom of the cyclopropane ring that is distal to the carbonyl group, leading to the formation of a γ-substituted aminopyridine derivative.
Rearrangement Pathways Involving the Cyclopropane Moiety
While specific studies on the rearrangement pathways of this compound are not extensively documented, compounds with similar structural motifs are known to undergo thermally or photochemically induced rearrangements. These transformations can lead to the formation of various heterocyclic systems. For example, vinylcyclopropanes are known to rearrange to cyclopentenes. Although the title compound is not a vinylcyclopropane, intramolecular reactions involving the pyridine (B92270) ring and the cyclopropane moiety could potentially lead to novel ring systems under specific conditions.
Reactivity of the Carbonyl Group: Additions and Condensations
The carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.comksu.edu.sa This reactivity is typical of ketones and can lead to a variety of addition and condensation products.
Nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium reagents, are expected to proceed readily, affording tertiary alcohols after workup. ksu.edu.sa Similarly, reduction of the carbonyl group with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol.
Table 1: Predicted Products of Carbonyl Group Addition Reactions
| Reagent | Predicted Product |
| RMgX (Grignard Reagent) | Tertiary Alcohol |
| RLi (Organolithium Reagent) | Tertiary Alcohol |
| NaBH₄ (Sodium Borohydride) | Secondary Alcohol |
| LiAlH₄ (Lithium Aluminum Hydride) | Secondary Alcohol |
Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, are also anticipated. nih.govnih.govresearchgate.net These reactions would proceed through a Knoevenagel-type condensation, followed by a potential intramolecular cyclization involving the amino group, leading to the formation of fused heterocyclic systems. For instance, reaction with malononitrile could potentially lead to the formation of a pyrido[1,2-a]pyrimidine (B8458354) derivative. derpharmachemica.comresearchgate.net
Chemical Behavior of the Pyridin-2-amine Moiety
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The 2-amino group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. scispace.com In this compound, the positions ortho (C3) and para (C5) to the amino group are available for substitution. However, the 6-cyclopropanecarbonyl group is expected to be electron-withdrawing, which would deactivate the ring towards electrophilic attack. The interplay of these activating and deactivating effects will determine the feasibility and regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Nucleophilic aromatic substitution on the 2-aminopyridine (B139424) ring is generally less facile unless there is a good leaving group present at a position activated for nucleophilic attack (typically C4 or C6). researchgate.netresearchgate.net In the case of this compound, displacement of a substituent at the C3 or C5 position would be challenging.
Reactions Involving the Amine Functionality
The exocyclic amino group of this compound exhibits typical nucleophilic character and can participate in a variety of reactions. rdd.edu.iq
Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for the protection or derivatization of the amino group.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of a diazonium salt. organic-chemistry.org These intermediates are versatile and can be converted to a wide range of other functional groups through Sandmeyer-type reactions.
Condensation and Cyclization: The 2-aminopyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. derpharmachemica.comresearchgate.netresearchgate.netnih.gov The amino group, in conjunction with the endocyclic pyridine nitrogen, can act as a binucleophile. For example, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[1,2-a]pyrimidines. derpharmachemica.comresearchgate.net The reaction with α,β-unsaturated ketones can also lead to the formation of these fused ring systems through a Michael addition followed by intramolecular cyclization and dehydration.
Table 2: Potential Reactions of the Amine Functionality
| Reaction Type | Reagent(s) | Expected Product |
| Acylation | Acyl chloride/anhydride, base | N-acylated derivative |
| Diazotization | NaNO₂, H⁺ | Pyridinium diazonium salt |
| Condensation/Cyclization | β-Dicarbonyl compound | Pyrido[1,2-a]pyrimidine derivative |
Elucidation of Specific Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
While specific kinetic and isotopic labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of its constituent moieties allows for the postulation of several mechanistic pathways that could be investigated using these techniques.
Isotopic Labeling Studies:
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. For this compound, labeling key atoms such as the pyridine nitrogen, the carbonyl carbon, or specific positions on the cyclopropyl ring could elucidate the mechanisms of its transformations.
A plausible method for the isotopic labeling of the pyridine nitrogen (¹⁵N) involves a ring-opening and ring-closing strategy. nih.govchemrxiv.orgchemrxiv.orgnih.gov This approach, often utilizing Zincke intermediates, allows for the incorporation of an isotopically labeled nitrogen atom from a source like ¹⁵NH₄Cl. nih.govchemrxiv.org By synthesizing ¹⁵N-labeled this compound, the involvement of the pyridine nitrogen in various reactions, such as nucleophilic aromatic substitution or rearrangements, can be unequivocally tracked.
For instance, in a hypothetical nucleophilic substitution reaction at the pyridine ring, the persistence of the ¹⁵N label in the final product would confirm that the reaction proceeds via a direct displacement mechanism rather than a more complex pathway involving ring fragmentation.
Kinetic Studies:
Consider the potential for the Cloke-Wilson rearrangement, a characteristic reaction of cyclopropyl ketones that can lead to the formation of five-membered heterocycles. rsc.org This rearrangement can be initiated by heat or acid and involves the ring-opening of the cyclopropyl group. A kinetic study of such a rearrangement would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different temperatures, acid concentrations). The determined rate law would provide evidence for the proposed mechanism, such as whether the rate-determining step involves unimolecular ring-opening or a bimolecular reaction with a catalyst.
The following table outlines hypothetical kinetic data for a proposed acid-catalyzed rearrangement of this compound, illustrating how such data could support a specific mechanism.
| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
In this hypothetical scenario, the doubling of the initial rate upon doubling the concentration of either the substrate or the acid catalyst would suggest a second-order reaction, consistent with a mechanism where the protonation of the carbonyl group is the rate-determining step.
Chemoselectivity and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in this compound—the amino group, the pyridine ring, the carbonyl group, and the cyclopropyl ring—presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In the case of this compound, a variety of selective transformations can be envisioned.
N-Functionalization vs. Carbonyl Reaction: The amino group is a nucleophilic site and can readily undergo reactions such as acylation, alkylation, or arylation. nih.gov The carbonyl group, on the other hand, is an electrophilic site susceptible to nucleophilic attack. The choice of reagents and reaction conditions can dictate which of these sites reacts preferentially. For example, in the presence of a mild acylating agent under basic conditions, N-acylation is likely to be the dominant reaction. Conversely, strong nucleophiles like organolithium or Grignard reagents would likely attack the carbonyl carbon.
Pyridine Ring Substitution vs. Cyclopropyl Ring Opening: The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. uoanbar.edu.iq The cyclopropyl ketone moiety can undergo ring-opening reactions under various conditions, including palladium catalysis. rsc.org The chemoselectivity between these two pathways would depend on the specific reagents and catalysts employed. For instance, treatment with a strong nucleophile in the absence of a transition metal catalyst would likely favor substitution on the pyridine ring, whereas a palladium catalyst in the presence of a suitable coupling partner could promote the ring-opening of the cyclopropyl group.
Regioselectivity:
Regioselectivity concerns the preferential formation of one constitutional isomer over another. For this compound, regioselectivity is a key consideration in reactions involving the pyridine ring.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. However, the presence of the activating amino group at the 2-position and the deactivating carbonyl group at the 6-position will direct incoming electrophiles. The powerful activating effect of the amino group would likely direct electrophiles to the 3- and 5-positions of the pyridine ring.
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and prone to nucleophilic attack. uoanbar.edu.iq The presence of the electron-withdrawing carbonyl group at the 6-position further activates the ring towards nucleophilic substitution. Nucleophilic attack is most likely to occur at the 4-position, which is para to the ring nitrogen and ortho to the activating carbonyl group.
The following table summarizes the predicted regioselectivity for different types of reactions on the pyridine ring of this compound.
| Reaction Type | Reagent Type | Predicted Position of Attack |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | 3- or 5-position |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NH₃) | 4-position |
Derivatization and Analog Synthesis for Structure Activity Relationship Sar Exploration of 6 Cyclopropanecarbonylpyridin 2 Amine Scaffolds
Design Principles for Structural Modification of 6-Cyclopropanecarbonylpyridin-2-amine (B6205000)
Another key design principle involves the exploration of the cyclopropyl (B3062369) group. The cyclopropane (B1198618) ring is a valuable moiety in medicinal chemistry, often introduced to impart conformational rigidity, improve metabolic stability, or modulate lipophilicity. researchgate.net Design strategies for this part of the scaffold include altering the substitution pattern on the ring or replacing it with other small, constrained ring systems to understand the spatial and electronic requirements of the binding pocket.
Synthesis of Substituted Pyridine (B92270) Analogs at Various Positions
The synthesis of analogs with substitutions on the pyridine ring is a fundamental strategy for exploring the SAR of the this compound scaffold. Various synthetic methods can be employed to introduce a wide range of functional groups at the 3, 4, and 5-positions of the pyridine ring.
For instance, halogenation reactions can introduce chloro, bromo, or iodo substituents, which can serve as handles for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions allow for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups, as well as various amine functionalities. Nitration followed by reduction can be used to introduce an amino group, which can then be further derivatized.
The introduction of small alkyl or alkoxy groups can probe steric and electronic effects in different regions of the binding pocket. The synthesis of these analogs allows for a systematic investigation of how substituents at different positions on the pyridine ring influence biological activity. For example, the introduction of a bulky group at the 4-position might be detrimental to activity if this position is located in a sterically constrained region of the binding pocket, whereas a hydrogen bond donor at the 5-position could enhance potency if it can interact with a corresponding acceptor on the target protein.
| Position | Modification Strategy | Rationale |
| 3-position | Halogenation followed by cross-coupling | Explore steric and electronic effects in proximity to the 2-amino group. |
| 4-position | Introduction of small alkyl or polar groups | Probe for interactions in the central part of the binding pocket. |
| 5-position | Introduction of hydrogen bond donors/acceptors | Investigate potential for additional interactions with the target. |
Modification of the Cyclopropane Ring System and its Substituents
Introducing substituents, such as methyl or fluoro groups, onto the cyclopropane ring can probe for specific steric and electronic interactions within the binding pocket. For example, the stereoselective synthesis of substituted cyclopropane analogs can help to define the optimal three-dimensional arrangement of these substituents for biological activity.
Alternatively, the cyclopropane ring can be replaced with other small, strained or non-strained ring systems to evaluate the importance of the ring's specific size, rigidity, and electronic nature. Potential bioisosteres for the cyclopropyl group include cyclobutyl, cyclopentyl, or even small heterocyclic rings like oxetane (B1205548) or azetidine. The synthesis of these analogs can reveal whether the inherent strain of the cyclopropane ring is essential for activity or if other cyclic structures can be accommodated.
| Modification | Example Substituent/Replacement | Rationale |
| Ring Substitution | Methyl, Fluoro | Probe for specific steric and electronic interactions. |
| Ring Replacement | Cyclobutyl, Oxetane | Evaluate the importance of ring size, strain, and heteroatoms. |
Functionalization and Derivatization of the Carbonyl Group
The carbonyl group in the this compound scaffold serves as a critical linker and a potential hydrogen bond acceptor. Its functionalization or replacement can provide valuable insights into the SAR of the molecule.
One common strategy is the reduction of the carbonyl to a secondary alcohol. This transformation alters the geometry and electronic properties of the linker and introduces a hydrogen bond donor. The resulting stereoisomers can be separated and tested to determine if a specific stereochemistry is preferred for activity.
Another approach is the complete removal of the carbonyl group, replacing it with a methylene (B1212753) linker. This modification would significantly change the polarity and hydrogen bonding capacity of the linker region, helping to elucidate the role of the carbonyl oxygen in binding. Furthermore, the carbonyl group can be replaced with other functional groups that can act as hydrogen bond acceptors, such as a sulfone or a sulfoximine, to explore the electronic requirements of the binding pocket.
| Modification | Resulting Functional Group | Potential Impact |
| Reduction | Secondary Alcohol | Alters geometry, introduces hydrogen bond donor. |
| Removal | Methylene Linker | Reduces polarity, removes hydrogen bond acceptor. |
| Replacement | Sulfone, Sulfoximine | Modifies electronics and hydrogen bonding capacity. |
Chemical Transformations at the Amine Moiety (e.g., acylation, alkylation)
The 2-amino group on the pyridine ring is a key interaction point, likely acting as a hydrogen bond donor. Derivatization of this amine is a crucial aspect of SAR exploration. Common chemical transformations include acylation and alkylation to introduce a variety of substituents.
Acylation of the amine with different acyl chlorides or anhydrides can introduce a range of alkyl and aryl groups. This allows for the investigation of steric and electronic effects in the vicinity of the 2-position of the pyridine ring. For example, acylation with a small acetyl group versus a bulky benzoyl group can reveal the size of the binding pocket in this region.
Alkylation of the amine, either through reductive amination or direct alkylation with alkyl halides, can introduce one or two alkyl groups. This modifies the hydrogen bonding potential of the amine and can also impact its basicity. The synthesis of a series of N-alkyl and N,N-dialkyl analogs can help to determine whether a primary amine is essential for activity or if secondary or tertiary amines are tolerated or even preferred.
| Transformation | Example Reagent | Purpose |
| Acylation | Acetyl chloride, Benzoyl chloride | Introduce various acyl groups to probe steric and electronic effects. |
| Alkylation | Alkyl halides, Aldehydes (reductive amination) | Modify hydrogen bonding potential and basicity of the amine. |
Development of Focused Libraries for Ligand Design and Optimization
The systematic exploration of the SAR of the this compound scaffold is greatly facilitated by the development of focused compound libraries. hw.ac.uk These libraries are designed to incorporate a diverse range of substituents at the key positions identified for modification: the pyridine ring, the cyclopropane ring, the carbonyl group, and the amine moiety.
The design of a focused library often begins with a "core" scaffold, in this case, this compound, and then systematically introduces a variety of building blocks at the points of diversification. This can be achieved using parallel synthesis techniques, which allow for the rapid generation of a large number of analogs. For example, a library could be constructed by reacting a common 6-cyclopropanecarbonyl-2-aminopyridine intermediate with a diverse set of acylating or alkylating agents. Similarly, a library could be generated by starting with a variety of substituted 2-aminopyridines and coupling them with cyclopropanecarboxylic acid.
The resulting library of compounds can then be screened for biological activity, and the data analyzed to identify key SAR trends. This information can then be used to design the next generation of analogs with improved potency and selectivity. This iterative process of library design, synthesis, and screening is a powerful tool for ligand optimization and drug discovery.
Exploration of Potential Biological Targets and Mechanisms of Action for 6 Cyclopropanecarbonylpyridin 2 Amine Derivatives Pre Clinical
Hypothetical Target Identification Methodologies for 6-Cyclopropanecarbonylpyridin-2-amine (B6205000) Analogs
Should derivatives of this compound emerge as bioactive compounds, identifying their molecular targets would be a critical first step in understanding their therapeutic potential. Several powerful techniques are routinely used for this purpose.
Affinity-Based Proteomics and Chemoproteomics
Affinity-based proteomics is a powerful approach to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This methodology would involve chemically modifying a this compound analog to incorporate a reactive group or a tag (e.g., biotin). This "bait" molecule is then incubated with the proteome. The bait, along with its specifically bound protein targets, can then be captured and isolated. The captured proteins are subsequently identified using mass spectrometry.
Chemoproteomics extends this concept to a proteome-wide scale, often employing specialized chemical probes to map the interactions of a compound with a large number of proteins simultaneously. This can provide valuable information on both the primary target and any potential off-target effects.
Genetic and Transcriptomic Profiling for Pathway Deconvolution
In the absence of a direct binding assay, genetic and transcriptomic approaches can offer clues about the mechanism of action of a compound by observing its effects on gene expression. By treating cells with a this compound derivative and then analyzing changes in the transcriptome (the complete set of RNA transcripts), researchers can identify which cellular pathways are perturbed. For example, if the compound causes a significant upregulation of genes involved in a particular signaling pathway, it would suggest that the compound's target is a component of that pathway.
Prospective Biochemical Characterization of Enzyme Inhibition or Receptor Binding
Once a potential target is identified, the next step would be to characterize the interaction between the this compound derivative and the target protein using biochemical assays. If the target is an enzyme, researchers would perform enzyme inhibition assays to determine the compound's potency (typically measured as the IC50 value) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
If the target is a receptor, radioligand binding assays or surface plasmon resonance (SPR) could be used to quantify the binding affinity (expressed as the dissociation constant, Kd). These studies are crucial for understanding the direct molecular interaction that underlies the compound's biological activity.
Anticipated Cell-Based Assays for Investigating Molecular Pathways and Cellular Responses
To bridge the gap between biochemical activity and cellular effects, a variety of cell-based assays would be employed. These assays can confirm that the compound engages its target within a cellular context and can elucidate the downstream consequences of this engagement. For instance, if a this compound analog is found to inhibit a specific kinase, a cell-based assay could measure the phosphorylation of that kinase's known substrates. Other assays could assess broader cellular responses such as changes in cell proliferation, apoptosis, or the activation of specific signaling pathways.
Future Elucidation of Molecular Mechanisms of Action at the Pre-Clinical Stage
The culmination of target identification, biochemical characterization, and cell-based assay data would lead to a proposed molecular mechanism of action. This hypothesis would describe how the this compound derivative interacts with its molecular target to produce the observed cellular effects. Further preclinical studies, potentially including in vivo models, would then be designed to test and refine this mechanistic hypothesis.
Prospective Early-Stage Lead Generation and Optimization Strategies Based on SAR Data
With an initial "hit" compound in hand, the process of lead generation and optimization would begin. This involves the synthesis of a library of related analogs of this compound with systematic modifications to different parts of the molecule. By testing these analogs in the established biochemical and cell-based assays, researchers can build a structure-activity relationship (SAR) profile.
Advanced Applications of 6 Cyclopropanecarbonylpyridin 2 Amine in Chemical Biology and Advanced Materials if Applicable
Utilization of 6-Cyclopropanecarbonylpyridin-2-amine (B6205000) as a Chemical Probe for Biological Systems
There is no published research on the use of this compound as a chemical probe.
Role of this compound as a Ligand in Catalysis
There are no documented instances of this compound being employed as a ligand in catalytic processes.
Incorporation into Novel Polymeric or Nano-Structured Materials
Research on the incorporation of this compound into polymers or nanostructured materials has not been reported.
Development of Sensors or Diagnostic Tools Featuring the this compound Motif
There is no evidence in the current body of scientific literature to suggest the development of sensors or diagnostic tools that utilize the this compound motif.
Future Research Directions and Translational Perspectives for 6 Cyclopropanecarbonylpyridin 2 Amine Research Pre Clinical Focus
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The future synthesis of 6-Cyclopropanecarbonylpyridin-2-amine (B6205000) and its derivatives will increasingly rely on green chemistry principles to minimize environmental impact, reduce costs, and improve safety. rasayanjournal.co.inijarsct.co.in Traditional synthetic routes for pyridine-based compounds often involve hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Modern, sustainable alternatives offer substantial improvements in efficiency and environmental friendliness. rsc.orgresearchgate.net
Key areas for innovation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and increasing yields for pyridine (B92270) synthesis. nih.govjocpr.comorganic-chemistry.org Compared to conventional heating, microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and shorter completion times, sometimes reducing reaction times from hours to minutes. nih.govjocpr.comtandfonline.com The Bohlmann-Rahtz pyridine synthesis, for example, can be performed in a single, high-yield step under microwave conditions, a significant improvement over the traditional two-step process. organic-chemistry.orgresearchgate.net
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a final product, which incorporates all or most of the atoms of the starting materials. researchgate.net This approach reduces the need for intermediate purification steps, saving time, solvents, and energy. rasayanjournal.co.in One-pot methods have been successfully developed for synthesizing various aminopyridines and other functionalized pyridines. scientific.nettpu.ruresearchgate.net
Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. rasayanjournal.co.in Performing reactions under solvent-free conditions or in benign solvents like water or deep eutectic solvents can drastically reduce the environmental footprint of a synthetic process. ijarsct.co.inoiccpress.com Research into solid-state reactions and mechanochemistry, which uses mechanical force to drive reactions, also presents promising solvent-free alternatives. ijarsct.co.in
Sustainable Catalysis: The use of reusable, non-toxic catalysts is another cornerstone of green synthesis. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and biocatalysts derived from natural, renewable sources. oiccpress.com Natural base catalysts, for instance, have been effectively used for synthesizing functionalized heterocyclic compounds in water at ambient temperatures. oiccpress.com
| Green Chemistry Approach | Key Advantages | Relevance to this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products. nih.govtandfonline.com | Accelerated synthesis of the pyridine core and subsequent modifications. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste and solvent use. researchgate.net | Streamlined assembly of the core structure from simpler precursors. |
| Solvent-Free/Alternative Solvents | Minimized environmental impact and toxicity. ijarsct.co.in | Development of more sustainable manufacturing processes. |
| Sustainable Catalysis | Catalyst reusability, use of renewable resources, milder reaction conditions. oiccpress.com | Cost-effective and environmentally benign synthesis routes. |
Application of Machine Learning and AI in Predictive Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of novel therapeutics based on the this compound scaffold. rsc.org These computational tools can analyze vast datasets to identify complex patterns and predict the biological activities and properties of new molecules, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening. nih.govnih.gov
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of molecules with their biological activity. nih.gov By training on a dataset of known analogues of this compound, these models can predict the potency of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.govnih.gov This approach is particularly valuable in the development of targeted therapies like kinase inhibitors, where AI can predict interactions and selectivity. newswise.com
Generative Models for De Novo Design: Advanced AI, including deep learning and generative models, can design entirely new molecules with desired properties. nih.gov These models can explore a vast chemical space to propose novel derivatives of the core scaffold that are optimized for high potency, selectivity, and favorable pharmacokinetic profiles, while minimizing potential off-target effects. newswise.com
Predictive Toxicology and ADMET Profiling: A significant cause of failure in drug development is unforeseen toxicity or poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can be trained to predict these properties early in the design phase, allowing researchers to filter out compounds with a high risk of failure and focus on those with a greater chance of success.
Interpretable AI for Mechanistic Insights: A key challenge with some AI models is their "black box" nature. Future research will focus on developing interpretable AI methods, such as SHAP (SHapley Additive exPlanations), that can reveal which molecular features are most important for a predicted activity. digitellinc.com This provides medicinal chemists with actionable insights to guide the rational design of better compounds. digitellinc.com
Expansion of Structure-Activity Relationship Studies to Broader Biological Targets
While initial research may focus on a specific biological target, the this compound scaffold holds potential for activity against a wider range of targets. A systematic expansion of structure-activity relationship (SAR) studies is crucial to explore this potential. SAR analysis links the chemical structure of a compound to its biological activity and is fundamental to rational drug design. ic.ac.uk
A forward-looking SAR strategy would involve:
Systematic Structural Modification: The molecule can be divided into three key regions for modification: the cyclopropyl (B3062369) group, the carbonyl linker, and the aminopyridine core.
Cyclopropyl Ring Analogues: Replacing the cyclopropyl moiety with other small, strained or unstrained rings (e.g., cyclobutyl, oxetanyl) or acyclic fragments can probe the importance of this group for target binding and cellular activity.
Carbonyl Linker Modification: The carbonyl group can be replaced with other linkers (e.g., sulfonyl, ether, direct bond) to alter the geometry and electronic properties of the molecule, potentially leading to new interactions with a biological target.
Aminopyridine Core Substitution: The pyridine ring and the amine group can be substituted with various functional groups to modulate properties like solubility, cell permeability, and target affinity.
High-Throughput Screening: The newly synthesized analogues should be tested against a broad panel of biological targets, such as a comprehensive kinome screen or other enzyme and receptor panels. This unbiased approach can uncover unexpected activities and identify novel therapeutic applications for the scaffold.
ML-Driven SAR Analysis: The data generated from these broad screening efforts can be used to train ML models to identify the complex relationships between structure and activity across multiple targets. researchgate.net This can help elucidate the key structural features responsible for polypharmacology (activity against multiple targets) or selectivity, guiding the design of compounds with tailored activity profiles.
Development of Advanced Analytical Platforms for In-Depth Mechanistic Understanding
A deep understanding of a compound's mechanism of action (MoA) is critical for its successful preclinical and clinical development. Future research on this compound must leverage advanced analytical platforms to move beyond simple activity assays and probe the molecular details of its interactions with biological systems.
Key technologies and their applications include:
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for drug discovery. drugtargetreview.comamericanpharmaceuticalreview.com
Target Identification: Chemical proteomics approaches using MS can identify the direct protein targets of a compound in complex biological samples like cell lysates. drugtargetreview.comallumiqs.com
Protein-Ligand Interaction Studies: Native mass spectrometry allows the study of intact protein-ligand complexes, providing information on binding stoichiometry and affinity. europeanpharmaceuticalreview.com Techniques like hydrogen-deuterium exchange MS can map the binding site of the compound on its target protein. europeanpharmaceuticalreview.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions. nih.govdenovobiolabs.com It is invaluable for characterizing the binding kinetics (association and dissociation rates) and affinity of a compound to its purified target protein. sygnaturediscovery.combioascent.com This detailed kinetic information is crucial for optimizing drug-target residence time and informing SAR.
High-Content Imaging and Cellular Assays: To understand the compound's effect in a physiological context, high-content imaging and other advanced cell-based assays can be used to monitor changes in signaling pathways, protein localization, and cell morphology in response to treatment.
Advanced Chromatography: Techniques like high-performance liquid chromatography (HPLC) using superficially porous particle (SPP) columns can significantly improve the efficiency and speed of analysis for purity testing and metabolite identification, while also being a greener approach by reducing solvent consumption. chromatographyonline.com
| Analytical Platform | Application in MoA Studies | Key Information Provided |
|---|---|---|
| Mass Spectrometry (MS) | Target identification, protein-ligand interaction mapping. danaher.comnih.gov | Direct binding targets, binding site location, metabolic stability. danaher.com |
| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity analysis. nih.gov | Association rate (kon), dissociation rate (koff), and equilibrium constant (KD). sygnaturediscovery.com |
| High-Content Imaging | Cellular pathway analysis. | Effects on cell signaling, protein localization, and phenotype. |
| Advanced HPLC | Purity, impurity, and metabolite profiling. chromatographyonline.comsigmaaldrich.com | Compound stability, purity, and metabolic fate. sigmaaldrich.com |
Collaborative Research Opportunities in Interdisciplinary Fields
The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach to fully realize the potential of a promising compound like this compound. Bridging the gap between academia and industry, as well as between different scientific disciplines, is essential for translating basic discoveries into clinical applications. 54.209.11pharmacytimes.com
Future progress will be driven by:
Academia-Industry Partnerships: These collaborations are a key source of innovation, combining the basic research and novel target identification often performed in universities with the drug development expertise and resources of pharmaceutical companies. drugbank.comnridigital.com Such partnerships can take many forms, including sponsored research, licensing agreements, and joint ventures, all aimed at accelerating the development timeline. drugbank.commrlcg.com
Interdisciplinary Research Teams: The successful preclinical development of this compound will require the integrated expertise of:
Medicinal and Synthetic Chemists: To design and synthesize new analogues using sustainable methods.
Computational Chemists and Data Scientists: To apply AI/ML for predictive modeling and compound design.
Biologists and Pharmacologists: To conduct biological screening, SAR studies, and in-depth MoA investigations.
Analytical Chemists: To develop and apply advanced analytical methods for characterization and mechanistic studies.
Open Science Initiatives: Sharing data and research tools through open science platforms can foster broader collaboration and accelerate progress. acs.org Publicly available datasets on kinase inhibitors, for example, have been instrumental in the development of new AI models and have advanced the entire field. acs.org By contributing to and utilizing these resources, researchers can avoid duplicating efforts and build upon the collective knowledge of the scientific community.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Cyclopropanecarbonylpyridin-2-amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Reductive amination is a common approach for synthesizing pyridine derivatives with cyclopropane substituents. For example, 6-methylpyridin-2-amine derivatives are synthesized using sodium triacetoxyborohydride in methanol/ethanol under controlled pH and temperature . To optimize yield, monitor reaction progress via HPLC and adjust parameters such as stoichiometry of the amine source, solvent polarity, and reaction time. Pre-activation of carbonyl groups (e.g., using cyclopropanecarbonyl chloride) may enhance reactivity .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and pyridine backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Infrared (IR) spectroscopy can identify carbonyl stretching frequencies (~1700 cm⁻¹) to confirm cyclopropanecarbonyl attachment .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although specific toxicity data are limited for this compound, structurally similar pyridine derivatives (e.g., 6-Cyclopropylpyridin-2-amine) require respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles. Store in airtight containers away from strong oxidizers. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data when modifying the cyclopropane moiety of this compound?
- Methodological Answer : Discrepancies in reactivity may arise from steric hindrance or electronic effects of the cyclopropane ring. Use Density Functional Theory (DFT) calculations to model electron density distribution and predict reaction sites. Experimentally, employ kinetic studies (e.g., variable-temperature NMR) to isolate intermediates. Cross-validate findings with structurally analogous compounds (e.g., 6-Chloro-5-(trifluoromethyl)pyridin-2-amine) to identify trends .
Q. What strategies mitigate instability during storage of this compound under varying conditions?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% relative humidity) can identify degradation pathways. Lyophilization improves shelf life for hygroscopic batches. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent oxidation. For long-term storage, use amber vials under inert gas (argon) at -20°C .
Q. How do electronic effects of the cyclopropane group influence the biological activity of this compound derivatives?
- Methodological Answer : Cyclopropane’s ring strain and conjugation with the pyridine ring alter electron density, affecting binding affinity. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents varying in electronegativity (e.g., fluorine vs. methyl). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) in this compound derivatives?
- Methodological Answer : Anomalies in splitting patterns may arise from dynamic effects (e.g., hindered rotation of the cyclopropane ring). Perform variable-temperature NMR to observe coalescence points and calculate energy barriers. Compare with computational models (e.g., Gaussian software) to simulate spectra under different conformations. Validate purity via HPLC-MS to rule out impurities .
Experimental Design
Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?
- Methodological Answer : A 2³ factorial design can evaluate three critical factors: temperature (25–60°C), solvent polarity (methanol to DMF), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies interactions between variables. Use ANOVA to statistically validate results, prioritizing factors with p-values <0.05. Replicate center points to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
